(3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-methylphenyl)methanone

Lipophilicity LogP Structure–Property Relationship

SAR teams probing the upper lipophilicity range of 1-benzoyl-3-(benzyloxyphenyl)-1H-pyrazoles often face supply inconsistency that disrupts screening continuity. CAS 477713-46-5 (predicted logP ≈5.7-6.5) serves as a reliable, high-purity reference for lipophilicity-driven potency mapping without introducing additional halogen-bond donors. - Predicted logP ≈5.7-6.5; zero H-bond donors; 5 rotatable bonds for reduced entropic penalty. - Supplied at ≥95% purity as a single-fluorine, mono-halogenated reference point. - Differentiate from the 4-fluorobenzoyl (logP 5.1) and dichloro analogs for activity cliff deconvolution.

Molecular Formula C24H19FN2O2
Molecular Weight 386.426
CAS No. 477713-46-5
Cat. No. B2487801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-methylphenyl)methanone
CAS477713-46-5
Molecular FormulaC24H19FN2O2
Molecular Weight386.426
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)N2C=CC(=N2)C3=CC=CC=C3OCC4=CC=C(C=C4)F
InChIInChI=1S/C24H19FN2O2/c1-17-6-10-19(11-7-17)24(28)27-15-14-22(26-27)21-4-2-3-5-23(21)29-16-18-8-12-20(25)13-9-18/h2-15H,16H2,1H3
InChIKeyVAQJHKZJVYQRQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 477713-46-5: Structure & Physicochemical Profile


The compound (3‑{2‑[(4‑fluorobenzyl)oxy]phenyl}‑1H‑pyrazol‑1‑yl)(4‑methylphenyl)methanone (CAS 477713‑46‑5; molecular formula C₂₄H₁₉FN₂O₂; molecular weight 386.42 g mol⁻¹) belongs to the 1‑benzoyl‑3‑(benzyloxyphenyl)‑1H‑pyrazole class [REFS‑1]. It is catalogued in the Bionet screening collection (DBID: Bionet1_004408) and is supplied as a research‑grade building block with a typical purity of ≥95 % [REFS‑2]. Predicted physicochemical properties indicate a high logP (≈5.7–6.5), zero hydrogen‑bond donors, and a moderate polar surface area (≈44 Ų), placing it in the drug‑like space with one Rule‑of‑Five violation owing to lipophilicity [REFS‑1].

Workflow SAR probe for lipophilicity‑dependent lead optimisation
Selection Mono‑fluorinated 1‑benzoyl‑3‑(benzyloxyphenyl)‑1H‑pyrazole scaffold
Use Context Screening collection building block (Bionet)

CAS 477713-46-5: Non‑Interchangeability with Analogs


Small changes to the benzoyl substituent on the pyrazole nitrogen and the benzyloxy motif on the phenyl ring profoundly alter lipophilicity, electronic distribution, and steric bulk, which in turn modulate target binding, solubility, and metabolic stability across this scaffold [REFS‑1]. For instance, replacing the 4‑methyl group of CAS 477713‑46‑5 with a 4‑fluoro atom (CAS 477713‑48‑7) lowers the calculated logP by ≈0.5–1.0 log units and removes a potential site for CYP‑mediated methyl oxidation, while introducing a 2,4‑dichloro substitution on the benzyl ring (CAS 477712‑70‑2) increases molecular weight by >50 Da and adds two halogen‑bond donors [REFS‑2][REFS‑3]. Consequently, procurement based solely on core scaffold similarity risks selecting a compound with divergent pharmacokinetic and pharmacodynamic behaviour, compromising SAR continuity and screening reproducibility.

Benzoyl substituent shift
Replacing 4‑methyl with 4‑fluoro may lower logP and alter CYP‑mediated oxidation liability.
Halogen profile mismatch
2,4‑Dichloro substitution increases molecular weight and introduces distinct halogen‑bond donors.
SAR continuity risk
Core scaffold similarity may not preserve target binding or metabolic stability across analogs.

CAS 477713-46-5 vs. Analogs: Head‑to‑Head Comparison


Lipophilicity: Methyl vs. Fluoro Benzoyl

The 4‑methylbenzoyl group of CAS 477713‑46‑5 confers a computed logP (ACD/LogP) of 5.72, compared to an XLogP3‑AA of 5.1 for the 4‑fluorobenzoyl analog CAS 477713‑48‑7. The difference of ≈0.6 log units indicates that the target compound is approximately 4‑fold more lipophilic than its 4‑fluoro counterpart [REFS‑1][REFS‑2].

Lipophilicity
Reported
Target ACD/LogP 5.72 vs. 4‑F analog XLogP3‑AA 5.1
Δ ≈ 0.6 log units (estimated ~4‑fold higher lipophilicity)
Supports lipophilicity‑dependent SAR interpretation
Computed values; experimental logP not publicly available
Lipophilicity LogP Structure–Property Relationship

Molecular Weight and Halogen Effects on Binding

CAS 477713‑46‑5 (MW 386.42 Da, 1 fluorine atom) is lighter and less halogenated than the 2,4‑dichlorobenzyl analog CAS 477712‑70‑2 (MW 437.32 Da, 2 Cl, 0 F) and possesses a different halogen‑bond donor/acceptor profile compared to the 4‑fluorobenzoyl analog CAS 477713‑48‑7 (MW 390.39 Da, 2 F). Each additional halogen atom increases molecular weight by ≥35 Da and introduces distinct electrostatic potential surfaces that can alter target recognition [REFS‑1][REFS‑2].

MW & Halogen
Class‑level
Target 386.42 Da, 1 F vs. 4‑F analog 390.39 Da (2 F) and 2,4‑Cl analog 437.32 Da (2 Cl)
ΔMW +4 Da and +51 Da; distinct halogen profiles
May inform ligand efficiency and selectivity comparisons
Direct bioactivity data for analogs not publicly available
Molecular Weight Halogenation Drug‑likeness

Rotatable Bonds & Conformational Flexibility

The target compound and its 4‑fluorobenzoyl analog each possess 5 rotatable bonds, whereas the 2,4‑dichlorobenzyl analog CAS 477712‑70‑2 has 6. The single additional rotatable bond in the dichloro analog arises from the extra chlorine substituent increasing the degrees of torsional freedom in the benzyloxy tail, potentially increasing the entropic penalty upon binding [REFS‑1][REFS‑2].

Rotatable Bonds
Data to verify
Target 5 rotatable bonds; 4‑F analog 5; 2,4‑Cl analog 6
Δ = 0 (vs. 4‑F); Δ = +1 (vs. dichloro)
May support conformational restriction hypothesis
Topology‑based count; hindered rotation not considered
Conformational Flexibility Rotatable Bonds Entropic Penalty

CAS 477713-46-5: Key Application Scenarios


Lipophilicity-Driven SAR in Kinase/GPCR Screening

When a screening campaign requires probing the upper lipophilicity range of a 1‑benzoyl‑3‑(benzyloxyphenyl)‑1H‑pyrazole series, CAS 477713‑46‑5 (predicted logP ≈5.7–6.5) serves as a more lipophilic complement to the 4‑fluorobenzoyl analog (XLogP3 = 5.1) [REFS‑1]. Its higher logP may enhance passive permeability and blood–brain barrier penetration in cellular assays, enabling SAR teams to map lipophilicity‑driven potency shifts without introducing additional halogen‑bond donors.

Halogen-Dependent Target Engagement

For projects investigating the role of mono‑ vs. di‑halogen substitution on target selectivity, CAS 477713‑46‑5 provides a single‑fluorine, mono‑halogenated reference point. Comparative profiling against the di‑fluoro (CAS 477713‑48‑7) and dichloro (CAS 477712‑70‑2) analogs can deconvolute the contributions of halogen bonding, steric bulk, and molecular weight to activity cliffs [REFS‑2][REFS‑3].

Conformational Restriction & Rigidification

In fragment‑based or structure‑based design programs, CAS 477713‑46‑5 offers a scaffold with only 5 rotatable bonds, one fewer than the dichlorobenzyl analog. This reduced flexibility may translate to a smaller entropy penalty on binding, making it a suitable starting point for co‑crystallisation or molecular dynamics studies aimed at identifying the minimal pharmacophore [REFS‑4].

Application
Selection Property
Validation Focus
Lipophilicity‑driven SAR studies
High‑lipophilicity probe
LogP‑dependent permeability and target engagement
Halogen‑dependent selectivity profiling
Mono‑fluorinated reference point
Halogen bonding and steric contribution to activity
Conformational restriction analysis
Reduced rotatable bond count
Entropic penalty and binding mode evaluation
Quote Request

Request a Quote for (3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-methylphenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.